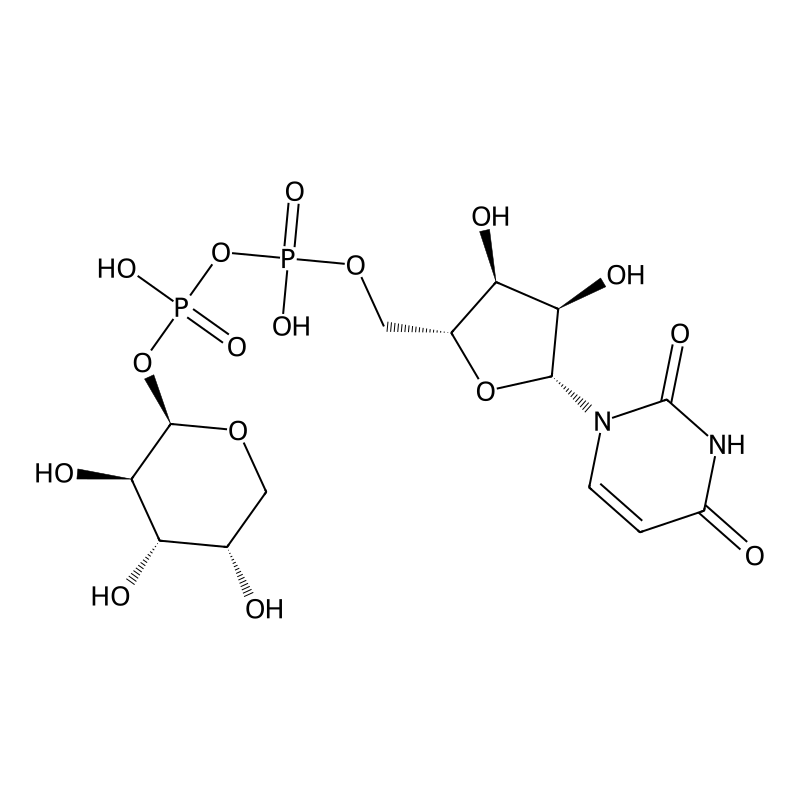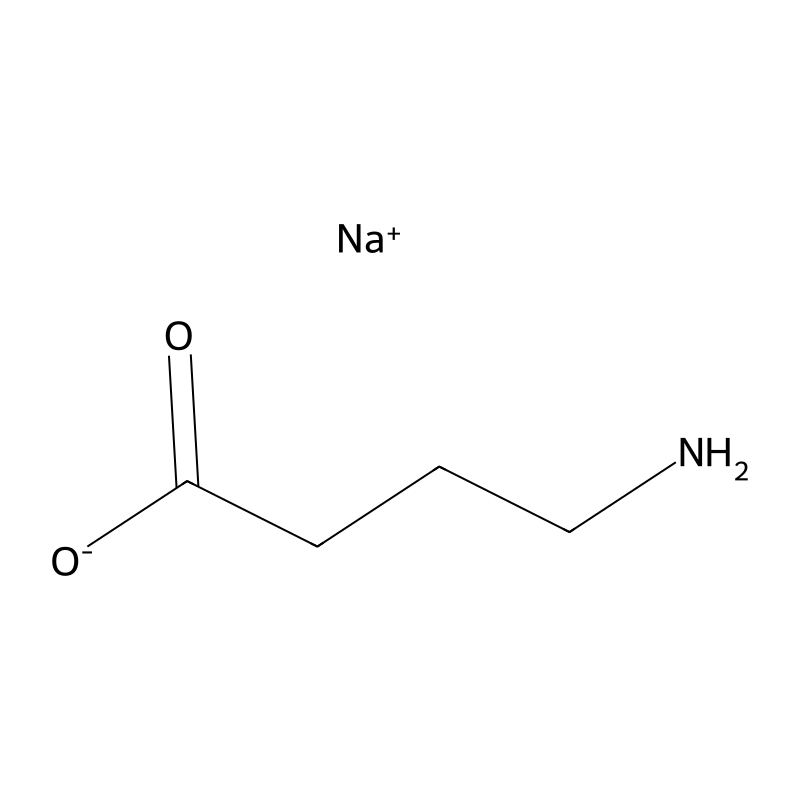Bromozinc(1+);butane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Organic Compounds:
sec-Butylzinc bromide solution finds application in organic synthesis as a nucleophilic reagent. Its reactivity stems from the presence of a zinc-carbon bond, which readily undergoes cleavage to form a new carbon-carbon bond. This characteristic makes it valuable in various coupling reactions, such as Negishi coupling and Kumada-Corriu coupling. These reactions allow for the formation of complex organic molecules by coupling various building blocks. For instance, sec-butylzinc bromide can be used to introduce a sec-butyl group onto an organic molecule, enabling the creation of diverse structures with tailored properties.
Organometallic Chemistry:
sec-Butylzinc bromide serves as a precursor for the synthesis of other organozinc compounds, which are essential reagents in organometallic chemistry. These compounds exhibit unique reactivity due to the presence of a metal-carbon bond. Through various synthetic manipulations, sec-butylzinc bromide can be transformed into diverse organozinc reagents, enabling the exploration of their properties and applications in various areas of research, such as catalysis and materials science [].
Investigation of Zinc-based Materials:
sec-Butylzinc bromide solution can be employed in the study of zinc-based materials. By controlling reaction conditions and introducing different functional groups, researchers can tailor the properties of these materials for specific applications. For instance, it can be used to prepare zinc oxide nanoparticles with controlled size and morphology, which are of interest for their potential applications in photovoltaics, electronics, and catalysis [].
Bromozinc(1+);butane, with the molecular formula , is an organozinc compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically encountered in a solution form, often in tetrahydrofuran (THF), which enhances its reactivity and versatility in various
- Substitution Reactions: It can undergo nucleophilic substitution reactions where the butyl group is transferred to an electrophile.
- Coupling Reactions: Notably, it participates in cross-coupling reactions such as the Negishi coupling, which is crucial for forming carbon-carbon bonds .
- Halogenation: The compound can react with halogens to form various halogen derivatives, showcasing its reactivity with electrophiles .
Major Reaction TypesReaction Type Description Nucleophilic Substitution Transfer of butyl group to electrophiles. Cross-Coupling Formation of carbon-carbon bonds via Negishi coupling. Halogenation Reaction with halogens to produce halogen derivatives.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Transfer of butyl group to electrophiles. |
| Cross-Coupling | Formation of carbon-carbon bonds via Negishi coupling. |
| Halogenation | Reaction with halogens to produce halogen derivatives. |
Bromozinc(1+);butane can be synthesized through several methods:
- Reaction of Butyl Bromide with Zinc: This is the most common method, where butyl bromide reacts with zinc in THF under an inert atmosphere to prevent oxidation:
- Industrial Production: On a larger scale, similar synthetic routes are employed, requiring precise control of reaction conditions such as temperature and pressure to optimize yield and product quality .
Bromozinc(1+);butane has diverse applications across various fields:
- Organic Synthesis: It is extensively used as a reagent for synthesizing complex organic molecules.
- Medicinal Chemistry: Employed in creating pharmaceutical intermediates and active pharmaceutical ingredients.
- Material Science: Utilized in the preparation of polymers and advanced materials due to its ability to form carbon-carbon bonds .
Interaction studies involving bromozinc(1+);butane focus on its reactivity with various electrophiles and other nucleophiles. The formation of organozinc intermediates allows for further transformations that can lead to complex molecular architectures. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic applications.
Bromozinc(1+);butane shares similarities with other organohalides and organozinc compounds. Here are some comparable compounds:
- Bromobutane (C4H9Br): A simple haloalkane that serves as a precursor for bromozinc(1+);butane.
- Zinc Bromide (ZnBr2): An inorganic compound that provides a source of zinc but lacks the alkyl group.
- Dimethylzinc (C2H6Zn): Another organozinc compound used for similar coupling reactions but with different reactivity profiles.
Comparison TableCompound Molecular Formula Key Features Bromozinc(1+);butane C4H9BrZn Used in carbon-carbon bond formation Bromobutane C4H9Br Precursor for bromozinc synthesis Zinc Bromide ZnBr2 Inorganic; provides zinc without alkyl group Dimethylzinc C2H6Zn Used for coupling but with different reactivity
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Bromozinc(1+);butane | C4H9BrZn | Used in carbon-carbon bond formation |
| Bromobutane | C4H9Br | Precursor for bromozinc synthesis |
| Zinc Bromide | ZnBr2 | Inorganic; provides zinc without alkyl group |
| Dimethylzinc | C2H6Zn | Used for coupling but with different reactivity |
Bromozinc(1+);butane's unique structure allows it to effectively participate in specific coupling reactions that may not be possible with other similar compounds, making it a valuable reagent in organic synthesis .








